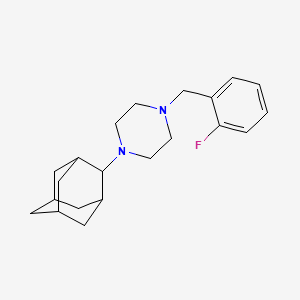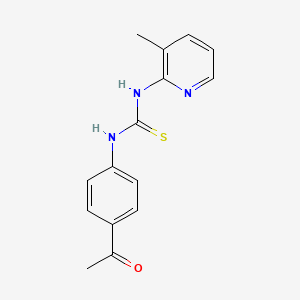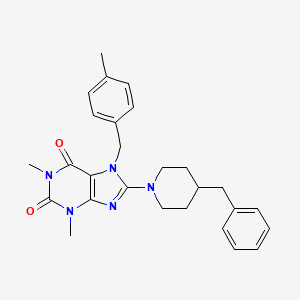![molecular formula C14H12N4O3S B14919957 7-hydroxy-4-methyl-8-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B14919957.png)
7-hydroxy-4-methyl-8-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is notable for its unique structure, which includes a triazole ring, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE typically involves multiple steps. One efficient method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C. This is followed by a reaction with various sodium azides to form the triazole ring . Industrial production methods often focus on optimizing reaction conditions, such as using green solvents and catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Scientific Research Applications
7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE stands out due to its unique triazole ring, which enhances its biological activity. Similar compounds include:
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C14H12N4O3S/c1-7-5-12(20)21-13-9(7)3-4-11(19)10(13)6-15-18-8(2)16-17-14(18)22/h3-6,19H,1-2H3,(H,17,22)/b15-6+ |
InChI Key |
BORSRTLDXBMBNZ-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2/C=N/N3C(=NNC3=S)C)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NN3C(=NNC3=S)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14919878.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14919881.png)
![Methyl 2-[({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14919882.png)

![7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B14919891.png)
![1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B14919897.png)


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919921.png)
![2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine](/img/structure/B14919933.png)
![[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate](/img/structure/B14919934.png)
![1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B14919935.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919942.png)

